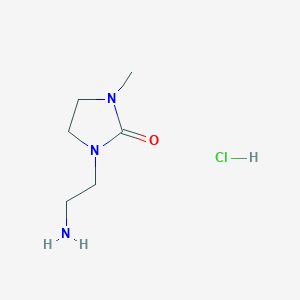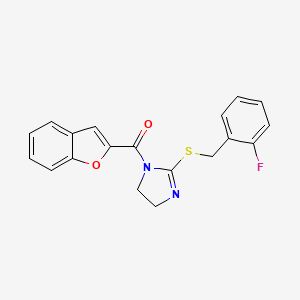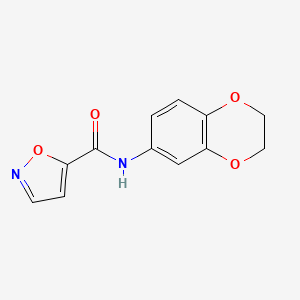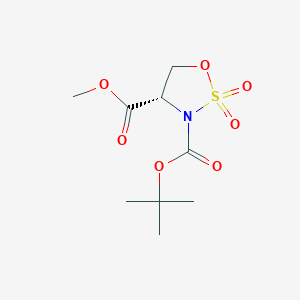
1-(2-Aminoethyl)-3-methyl-2-imidazolidinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Imidazoles are a type of heterocycle which are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . Amines can be synthesized from amido-nitriles via a cyclization process .Molecular Structure Analysis
Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .Chemical Reactions Analysis
The chemical reactions involving amines and imidazoles are diverse. For example, imidazoles can be synthesized via methods that form one of the heterocycle’s core bonds .Physical and Chemical Properties Analysis
Amines are classified according to the number of alkyl or aryl groups attached to nitrogen . The physical and chemical properties of amines and imidazoles can vary greatly depending on their specific structure and the groups attached to them .科学的研究の応用
Synthesis and Chemical Modifications
Electrophilic Amination of Grignard Reagents : The synthesis of primary amines and N-methylamines through electrophilic amination of Grignard reagents with 2-Imidazolidinone O-sulfonyloxime is a notable application. This process yields N-alkylated imines, which are subsequently transformed into primary amines and N-methyl secondary amines through hydrolysis and reduction, highlighting its utility in synthesizing complex amines (Kitamura, Chiba, & Narasaka, 2003).
α-Amino Acid Synthesis : Imidazolidinone derivatives have been utilized efficiently in the synthesis of α-amino acids. The resolution of imidazolidinone glycine derivatives followed by acylation under Schotten-Baumann conditions leads to enantiomerically pure imidazolidinones, which are then used in diastereoselective alkylation, yielding trans-disubstituted imidazolidinones. These are hydrolyzed to produce enantiomerically pure (R)- or (S)- amino acids, demonstrating their role in generating chiral building blocks for peptide synthesis (Fitzi & Seebach, 1988).
Corrosion Inhibition : An experimental and theoretical study of imidazolidinone derivatives, including 1-(2-ethylamino)-2-methylimidazoline, showed their potential as corrosion inhibitors in acid media. The study provides insights into the electrochemical behavior and reactivity of these compounds, indicating their applicability in materials science for protecting metals against corrosion (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Glyoxal-Arginine Modifications : Research on the reaction of arginine with glyoxal led to the identification of imidazolidinone derivatives as products. These studies contribute to understanding the chemical modifications of amino acids under glycation, which is relevant to biochemistry and the study of diseases like diabetes (Glomb & Lang, 2001).
Pharmaceutical Applications
Bioreversible Derivatives for Peptides : Imidazolidinone derivatives have been explored as prodrug forms for the α-aminoamide moiety in peptides. The hydrolysis kinetics of these derivatives suggest their potential as bioreversible derivatives for peptide drugs, indicating their significance in drug delivery systems (Klixbüll & Bundgaard, 1984).
Catalytic Synthesis for Pharmaceutical Intermediates : Recent advances in catalytic synthesis techniques for imidazolidin-2-ones and benzimidazolidin-2-ones, structural motifs common in pharmaceuticals and natural products, have been summarized. These catalytic strategies enhance the sustainability and efficiency of synthesizing these heterocycles, underpinning their importance in pharmaceutical chemistry (Casnati, Motti, Mancuso, Gabriele, & Della Ca’, 2019).
作用機序
Target of Action
It is known that imidazole derivatives play a crucial role in various biological functions and have a wide range of applications .
Mode of Action
Imidazole derivatives are known to interact with their targets and cause changes that can lead to various biological effects .
Biochemical Pathways
Imidazole derivatives are known to play a role in various biochemical pathways .
Result of Action
Imidazole derivatives are known to have various biological effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-aminoethyl)-3-methylimidazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c1-8-4-5-9(3-2-7)6(8)10;/h2-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNGEWGTGHAFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2769605.png)
![2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2769606.png)

![N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2769610.png)
![5-(2-Bicyclo[2.2.1]heptanyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2769613.png)
![tert-Butyl 2-[(pentan-3-ylidene)amino]acetate](/img/structure/B2769614.png)

![Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylcarbamoyl]benzoate](/img/structure/B2769618.png)
![2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2769619.png)


![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2769623.png)

